molecular formula C8H6O2 B1329537 2,2'-Bifuran CAS No. 5905-00-0

2,2'-Bifuran

Cat. No. B1329537
CAS RN: 5905-00-0
M. Wt: 134.13 g/mol
InChI Key: UDHZFLBMZZVHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bifuran is a chemical compound with the molecular formula C8H6O2 . It has a molecular weight of 134.13 g/mol . The IUPAC name for 2,2’-Bifuran is 2-(furan-2-yl)furan .


Synthesis Analysis

The synthesis of valuable bifuranyl dicarboxylates, which includes 2,2’-Bifuran, starts with α-bromination of readily accessible furan-2-carboxylates by LiBr and K2S2O8 . The bromination intermediate product 5-bromofuran-2-carboxylates were then conducted in a palladium-catalyzed reductive homocoupling reactions in the presence of alcohols to afford bifuranyl dicarboxylates . Another synthesis method involves nickel-electrocatalyzed homocoupling of bromine-substituted methyl furancarboxylates .


Molecular Structure Analysis

The molecular structure of 2,2’-Bifuran has been studied using density functional theory . The optimised molecular structures, vibrational wavenumbers and corresponding vibrational assignments of the syn- and anti-conformers of 2,2’-Bifuran and its nitro, fluoro, methyl and hydroxyl derivatives were obtained .


Chemical Reactions Analysis

The chemical reactions of 2,2’-Bifuran have been studied in the context of its use in the synthesis of polyesters . One of the final products in this protocol, [2,2’]bifuran-5,5’-dicarboxylic acid esters, are essential monomers of poly(ethylene bifuranoate), which can be served as a green and versatile alternative polymer for traditional poly(ethylene terephthalate) that is currently common in technical plastics .


Physical And Chemical Properties Analysis

2,2’-Bifuran has a density of 1.1±0.1 g/cm3, a boiling point of 183.1±15.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 63.8±7.2 °C . The index of refraction is 1.501, and it has a molar refractivity of 35.4±0.3 cm3 .

Scientific Research Applications

UV-Blocking Synthetic Biopolymer

2,2'-Bifuran is utilized in the creation of a synthetic biopolymer, which shows promise in applications requiring thermal and mechanical resilience. This biopolymer, created through melt polycondensation, demonstrates excellent properties such as high tensile modulus and a relatively high glass transition temperature. Notably, it offers superior oxygen and water barrier properties compared to poly(ethylene terephthalate) and is effective in blocking ultraviolet radiation (Kainulainen et al., 2018).

Molecular Conformation Studies

Research on 2,2'-Bifuran includes theoretical approaches to understand its molecular conformation. Such studies are crucial for predicting the physical and chemical behavior of this compound in various applications, providing insights into the planar or out-of-planar structure of equilibrium conformations and the torsional barrier heights (Ortí et al., 1987).

Natural Product Isolation

2,2'-Bifuran derivatives are isolated from natural sources like the roots of Cyathula officinalis Kuan. These compounds, such as 5,5′-diisobutoxy-2,2′-bifuran, are identified and characterized, contributing to the understanding of natural product chemistry and potential applications in various fields (Liu et al., 2010).

Future Directions

2,2’-Bifuran has potential applications in the synthesis of bio-based materials, particularly in high-volume products like polymers . One of the final products in the synthesis protocol, [2,2’]bifuran-5,5’-dicarboxylic acid esters, are essential monomers of poly(ethylene bifuranoate), which can serve as a green and versatile alternative polymer for traditional poly(ethylene terephthalate) that is currently common in technical plastics . This suggests that 2,2’-Bifuran could play a significant role in the development of sustainable materials in the future .

properties

IUPAC Name

2-(furan-2-yl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHZFLBMZZVHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974505
Record name 2,2'-Bifuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bifuran

CAS RN

5905-00-0
Record name 2,2'-Bifuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bifuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.9 parts of chloranil (2:3:5:6-tetrachlorobenzoquinone), 12 parts of mandelic acid and 25 parts of trichlorobenzene is stirred for 20 hours at 180° C. The mixture is cooled to 20° C. and the precipitated solid is filtered off, washed with trichlorobenzene and then crystallised from toluene. The solid is then dissolved in chloroform, the chloroform solution extracted with a 2% aqueous solution of sodium carbonate, and the chloroform then removed by distillation. 4:8-Dichloro-3:7-diphenyl-2:6-dioxo-2:6-dihydrobenzo[1:2-b:4:5-b1 ] bifuran is obtained. The product has a melting point of 310° C.-315° C., a λ max in chloroform of 457 n.m. and a molecular extinction coefficient of 45000. The n.m.r. and mass spectra are consistent with the stated structures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bifuran
Reactant of Route 2
Reactant of Route 2
2,2'-Bifuran
Reactant of Route 3
Reactant of Route 3
2,2'-Bifuran
Reactant of Route 4
2,2'-Bifuran
Reactant of Route 5
2,2'-Bifuran
Reactant of Route 6
2,2'-Bifuran

Citations

For This Compound
764
Citations
AS Fouda, MA Ismail, AS Abousalem, GY Elewady - Rsc Advances, 2017 - pubs.rsc.org
Corrosion inhibition studies of carbon steel (CS) in 1 M HCl by newly synthesized bichalcophene compounds namely; 4-(2,2′-bifuran-5-yl)benzamidine (MA-0947) and 6-(2,2′-bifuran…
Number of citations: 68 pubs.rsc.org
G Sánchez-Sanz, I Alkorta, J Elguero - Computational and Theoretical …, 2011 - Elsevier
Using as models 2,2′-biheterocycles (furan, thiophene, selenophene, tellurophene) the possibility of stabilizing effects due to the proximity of two chalcogen atoms (O, S, Se, Te) was …
Number of citations: 23 www.sciencedirect.com
TP Kainulainen, V Gowda, JP Heiskanen… - Polymer Degradation …, 2022 - Elsevier
Furan-based polymers are renewable alternatives for traditional fossil-based polymers, therefore carrying enormous potential for improved sustainability. Many aspects of these novel …
Number of citations: 8 www.sciencedirect.com
HA Duarte, H Duani, WB De Almeida - Chemical physics letters, 2003 - Elsevier
This Letter reports an MP4(SDQ) ab initio investigation of the electron correlation and basis set effects on the torsional potentials for 2,2 ′ -bipyrrole and 2,2 ′ -bifuran. Pople’s …
Number of citations: 24 www.sciencedirect.com
B Farajidizaji, H Thakellapalli, S Li… - … A European Journal, 2016 - Wiley Online Library
Synthetic pathways to furan‐containing cycloparaphenylenes (CPPs) as molecular nanohoops bearing 10, 12, and 15 aromatic units including furan‐2,5‐diyl or 2,2’‐bifuran‐5,5’‐diyl …
MA Ismail - Journal of Chemical Research, 2006 - journals.sagepub.com
5′-(4-Cyanophenyl)-2,2′-bifuran-5-carbonitrile (6a) was prepared by two approaches. The first approach involves four steps, employs Stille coupling conditions utilising 2-…
Number of citations: 18 journals.sagepub.com
M Ye, MJ Kuo, RF Lobo - Applied Catalysis A: General, 2021 - Elsevier
We report an investigation of the homogeneous Pd-catalyzed oxidative homocoupling of methyl 2-furoate with molecular oxygen as oxidant. Conditions were identified that produce …
Number of citations: 5 www.sciencedirect.com
HE Edling, H Sun, E Paschke, DA Schiraldi, JM Tanko… - Polymer, 2020 - Elsevier
Poly (ethylene 2,2′-bifuran-5,5′dicarboxylate) (PEBF) is a new biosourced polyester recently reported to have significant enhancement of oxygen barrier properties and glass …
Number of citations: 19 www.sciencedirect.com
JC Sancho-García, A Karpfen - Theoretical Chemistry Accounts, 2006 - Springer
The torsional potential for inter-ring rotation in 2,2′-bifuran has been systematically tackled using highly accurate ab initio calculations as well as cost-effective DFT methods. The …
Number of citations: 11 link.springer.com
HH Abdallah, HM Ishmael, HY Abdullah… - … and Chemistry of …, 2019 - Taylor & Francis
The optimised molecular structures, vibrational wavenumbers and corresponding vibrational assignments of the syn- and anti-conformers of 2,2ʹ-bifuran and its nitro, fluoro, methyl and …
Number of citations: 7 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.